N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide
Description
N-(5-Benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide is a synthetic small molecule characterized by a central thiazole ring substituted with benzoyl and phenyl groups at positions 5 and 4, respectively. The 2-position of the thiazole is linked to a propanamide chain bearing a phenylsulfonyl moiety.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S2/c28-21(16-17-33(30,31)20-14-8-3-9-15-20)26-25-27-22(18-10-4-1-5-11-18)24(32-25)23(29)19-12-6-2-7-13-19/h1-15H,16-17H2,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJXTXUQGDFKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves the cyclization of precursor compounds. One common method involves the reaction of N-benzoylthiocarbamoyl derivatives with phenacyl bromide, leading to the formation of the thiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and phenylsulfonyl group can be oxidized under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring and benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
Triazole and Oxadiazole Derivatives
Compounds such as 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide () feature triazole and oxadiazole rings instead of thiazole. These heterocycles exhibit distinct electronic properties:
- Triazole : Enhances metabolic stability due to hydrogen-bonding capacity but may reduce lipophilicity compared to thiazole.
Thiazole vs. Triazole Activity : Thiazole-containing compounds like the target molecule often show superior membrane permeability due to moderate lipophilicity, whereas triazole derivatives may prioritize metabolic resistance .
Sulfonyl and Sulfonamide Moieties
Carbonic Anhydrase Inhibitors Compounds such as N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide () share sulfonamide groups but differ in substitution patterns:
- Target Molecule : Phenylsulfonyl group contributes to strong electron withdrawal, favoring interactions with hydrophobic enzyme pockets.
- tert-Butyl Sulfamoyl () : Bulky substituents improve selectivity for carbonic anhydrase isoforms but may reduce solubility .
Sulfonamide Bioavailability : The phenylsulfonyl group in the target compound may enhance blood-brain barrier penetration compared to tert-butyl sulfamoyl derivatives .
Propanamide Chain Modifications
Propargyl Amides
Compounds like 3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide () replace the phenylsulfonyl group with propargyl chains:
Substituent Effects on Pharmacokinetics
Chlorinated Analogues
lists 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide (Similarity: 0.91), which introduces a chloro substituent:
- Target Molecule : Lacks halogens, suggesting a cleaner toxicity profile but possibly shorter half-life .
Research Implications
The target molecule’s combination of a thiazole core, phenylsulfonyl group, and propanamide chain positions it as a candidate for optimizing enzyme inhibition or anticancer activity. Future studies should explore its pharmacokinetic profile relative to triazole and chlorinated analogues, particularly regarding bioavailability and off-target effects .
Biological Activity
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide is a compound with a unique structural composition that combines a thiazole ring, benzoyl group, and phenylsulfonyl group. This combination suggests potential biological activities that warrant detailed investigation. The compound's molecular formula is with a molecular weight of 476.6 g/mol.
Synthesis
The synthesis of this compound typically involves cyclization reactions, particularly the reaction of N-benzoylthiocarbamoyl derivatives with phenacyl bromide, which leads to the formation of the thiazole ring. This method can be optimized for yield and purity in industrial applications.
Biological Activity
This compound has shown promise in various biological assays, particularly concerning its antibacterial and antifungal properties. The mechanism of action is believed to involve interactions with specific biological targets such as enzymes or receptors, potentially inhibiting their activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to established antimicrobial agents. The presence of the thiazole ring and the sulfonyl group enhances its binding affinity to microbial targets.
The compound's mechanism of action likely involves:
- Enzyme Inhibition : The thiazole and benzoyl groups can interact with active sites on enzymes.
- Receptor Modulation : The phenylsulfonyl group may enhance specificity and binding affinity to certain receptors.
Research Findings
Several studies have documented the biological activities of this compound. Below is a summary of key findings:
Case Studies
- Antibacterial Activity : In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli, revealing MIC values that suggest its potential as an alternative to traditional antibiotics.
- Antifungal Efficacy : Another research effort focused on its antifungal properties, where it was found effective against Candida albicans with a notable reduction in fungal load in treated samples compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
